molecular formula C12H9ClF3N3S B2678123 N-[4-[(2-chlorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-methylamine CAS No. 400086-86-4

N-[4-[(2-chlorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-methylamine

Cat. No.: B2678123
CAS No.: 400086-86-4
M. Wt: 319.73
InChI Key: MNCZMNDJYSIDQQ-UHFFFAOYSA-N
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Description

N-[4-[(2-chlorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-methylamine is a synthetic organic compound characterized by the presence of a chlorophenyl group, a trifluoromethyl group, and a pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(2-chlorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-methylamine typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the reaction of 2-chlorophenylthiol with a trifluoromethyl-substituted pyrimidine derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(2-chlorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-methylamine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the chlorophenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Sulfoxides and sulfones: from oxidation reactions.

    Amines: from reduction reactions.

    Substituted derivatives: from nucleophilic aromatic substitution.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-[4-[(2-chlorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-methylamine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may bind to a receptor and block its activity, thereby modulating a signaling pathway involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-chlorophenyl)sulfanyl)-N-(4-(trifluoromethyl)phenyl)acetamide
  • 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives

Uniqueness

N-[4-[(2-chlorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-methylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable compound for drug development and other applications.

Properties

IUPAC Name

4-(2-chlorophenyl)sulfanyl-N-methyl-6-(trifluoromethyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClF3N3S/c1-17-11-18-9(12(14,15)16)6-10(19-11)20-8-5-3-2-4-7(8)13/h2-6H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCZMNDJYSIDQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=CC(=N1)SC2=CC=CC=C2Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClF3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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